molecular formula C19H12Cl2N4O3 B12033158 4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate CAS No. 477728-68-0

4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate

Cat. No.: B12033158
CAS No.: 477728-68-0
M. Wt: 415.2 g/mol
InChI Key: GDFJINGNWKWIBZ-YSURURNPSA-N
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Description

4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is a synthetic organic compound characterized by a phenyl 2,4-dichlorobenzoate backbone conjugated to a carbohydrazonoyl group modified with a 2-pyrazinylcarbonyl moiety. The pyrazinyl ring introduces nitrogen-rich aromaticity, which may enhance intermolecular interactions such as hydrogen bonding or π-π stacking. The 2,4-dichlorobenzoate group is a common structural motif in agrochemicals and pharmaceuticals, often contributing to bioactivity through hydrophobic and electron-withdrawing effects.

Properties

CAS No.

477728-68-0

Molecular Formula

C19H12Cl2N4O3

Molecular Weight

415.2 g/mol

IUPAC Name

[4-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C19H12Cl2N4O3/c20-13-3-6-15(16(21)9-13)19(27)28-14-4-1-12(2-5-14)10-24-25-18(26)17-11-22-7-8-23-17/h1-11H,(H,25,26)/b24-10+

InChI Key

GDFJINGNWKWIBZ-YSURURNPSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=NC=CN=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=NC=CN=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate typically involves multiple steps, starting with the preparation of the pyrazinylcarbonyl and carbohydrazonoyl intermediates. These intermediates are then reacted with phenyl 2,4-dichlorobenzoate under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:

Scientific Research Applications

4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The key distinction among these compounds lies in the substituents attached to the carbohydrazonoyl group:

Compound Name Substituent on Carbohydrazonoyl Group Molecular Formula Average Mass (g/mol) Key Functional Features
4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate (Target) 2-Pyrazinylcarbonyl Not provided Not provided Nitrogen-rich heterocycle, planar structure
3-(2-((4-Fluorophenoxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate 4-Fluorophenoxyacetyl C₂₂H₁₅Cl₂FN₂O₄ 461.27 Fluorine atom (electron-withdrawing)
4-(2-(4-Butoxybenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 2,4-dichlorobenzoate 4-Butoxybenzoyl C₂₃H₂₃Cl₂NO₅* 529.13 (M+H)+ Alkoxy chains (hydrophobic/lipophilic)
4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate 2-Iodobenzoylaminoacetyl C₂₃H₁₆Cl₂IN₃O₄ 596.16 Iodine atom (steric bulk, polarizability)
4-(2-(2-Methoxybenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate 2-Methoxybenzoyl C₂₂H₁₆Cl₂N₂O₄ 467.28 Methoxy group (electron-donating)

*Molecular formula inferred from SMILES and adduct data in .

  • The 2-methoxybenzoyl group in provides electron-donating effects, which may stabilize resonance structures of the carbohydrazonoyl moiety, contrasting with the electron-withdrawing fluorine in .
  • Collision Cross-Section (CCS) Data: For the 4-butoxybenzoyl analog , predicted CCS values range from 225.7–240.0 Ų (depending on adduct), suggesting a relatively compact conformation in solution. Comparable data for the target compound is unavailable but could be inferred to differ based on pyrazinyl vs. alkoxy substituents.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The 4-butoxybenzoyl and 2-methoxybenzoyl groups in and increase lipophilicity, which may enhance membrane permeability. In contrast, the pyrazinyl group’s polarity likely reduces logP values, favoring solubility in aqueous environments.
  • Bioactivity : While explicit data is lacking, the dichlorobenzoate backbone is associated with pesticidal activity (e.g., procyazine and cyanazine in ). The pyrazinyl moiety may mimic heterocyclic motifs in kinase inhibitors or antimicrobial agents.

Biological Activity

The compound 4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate (CAS No: 664982-79-0) is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological effects of this compound, including its antimicrobial, anticancer, and cytotoxic properties, supported by relevant studies and data.

  • Molecular Formula : C23H22N4O3
  • Molar Mass : 402.45 g/mol
  • Structural Formula : The compound features a pyrazine ring, a hydrazone linkage, and a dichlorobenzoate moiety, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrazine and benzoate compounds exhibit significant antimicrobial properties. For instance:

  • A study evaluated various benzoate derivatives against Mycobacterium tuberculosis , including multidrug-resistant strains. The most active compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 µM, with some derivatives showing high susceptibility in drug-resistant strains without cross-resistance to established drugs .
  • The compound's structure suggests potential activity against both Gram-positive and Gram-negative bacteria, as well as fungi, although specific data on this compound's efficacy is limited.

Anticancer Activity

The anticancer potential of pyrazoline derivatives has been widely documented:

  • A review focused on 2-pyrazoline-based compounds highlighted their broad spectrum of pharmacological activities, particularly in cancer treatment. Substituents on the pyrazoline core significantly influence their anticancer efficacy .
  • Although direct studies on 4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate are scarce, its structural analogs have shown promising results in inhibiting cancer cell proliferation.

Cytotoxicity and Selectivity

The cytotoxic effects of similar compounds have been investigated:

  • Compounds with similar structural features exhibited no cytotoxicity at concentrations up to 50 µM but caused significant cytostasis with IC50 values lower than 10 µM . This suggests that the compound may selectively inhibit cancer cell growth while sparing normal cells.
  • Selectivity indexes for drug-susceptible and drug-resistant strains of bacteria were reported to be higher than 100 for some derivatives, indicating a favorable therapeutic window .

Data Table: Biological Activity Overview

Biological ActivityObserved EffectsReference
AntimicrobialMICs ranging from 0.125 to 8 µM
AnticancerInhibition of cancer cell proliferation
CytotoxicityIC50 values < 10 µM

Case Studies

  • Antimicrobial Evaluation : A series of experiments conducted on various benzoate derivatives showed that certain structural modifications led to enhanced activity against multidrug-resistant strains of Mycobacterium tuberculosis. The findings suggest that further exploration into the structure-activity relationship (SAR) could yield more effective antimicrobials.
  • Cytotoxicity Studies : In vitro studies assessing the cytotoxic effects of related compounds revealed significant cytostatic properties with low toxicity profiles. These findings are critical for developing new therapeutic agents that target resistant bacterial strains or cancer cells.

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